molecular formula C5H7N3O2 B1297005 Methyl 2-amino-1H-imidazole-4-carboxylate CAS No. 897920-30-8

Methyl 2-amino-1H-imidazole-4-carboxylate

Cat. No. B1297005
M. Wt: 141.13 g/mol
InChI Key: NDTWFWAWLBGFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-1H-imidazole-4-carboxylate (MIC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MIC is a versatile and useful building block for organic synthesis and has been used in a variety of applications. It is a colorless solid that is soluble in a variety of solvents, including water, ethanol, and chloroform.

Scientific Research Applications

Synthesis of Azulenes Bearing Imidazole-fused Nitrogen-Heterocycles

Methyl 3-bromoacetylazulene-1-carboxylate reacted with 2-aminopyridines to produce methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates. These are significant in synthesizing azulenes with imidazole-fused nitrogen-heterocycles, highlighting its utility in complex organic synthesis (Imafuku, Miyashita, & Kikuchi, 2003).

Synthesis of Methyl N-(1,2,5-trisubstituted-4-imidazoyl)glycinates

Imidates derived from α-amino esters were cyclodimerized to yield N-(1,2,5-trisubstituted-4-imidazoyl)-glycinates, demonstrating the compound's potential in synthesizing complex imidazole structures (Morel, Lerestif, Bazureau, Hamelin, & Tonnard, 1996).

Derivatives of Dipyrido[1,2‐a:3′,2′‐d]imidazole

Studies on the synthesis of various amines of 2-amino-6-methyldipyrido[1,2-a:3′-2′-d]imidazole, a mutagenic principle in protein pyrolysates, underscore its importance in understanding mutagenic compounds (Saint-Ruf, Loukakou, & N'zouzi, 1981).

Safety And Hazards

Imidazole derivatives can have varying safety profiles depending on their specific structures. For example, some compounds may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation3.


Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance2. This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications2.


Please note that the information provided is based on imidazole and its derivatives in general, and may not specifically apply to “Methyl 2-amino-1H-imidazole-4-carboxylate”. For more accurate information, further research is needed. If you have access to a chemistry database or a scientific library, you might be able to find more specific information there. If you’re working in a lab, please make sure to follow all safety protocols when handling this compound.


properties

IUPAC Name

methyl 2-amino-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTWFWAWLBGFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-1H-imidazole-4-carboxylate

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